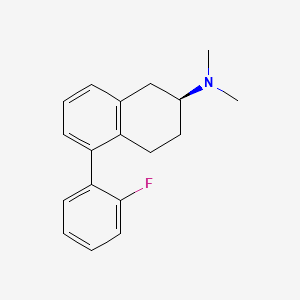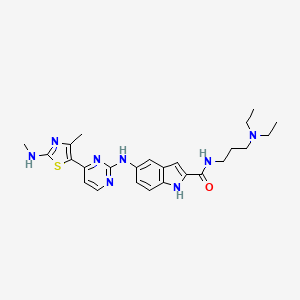
Nur77 antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nur77 antagonist 1 is a selective antagonist of the nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. Nur77 is a transcription factor involved in various cellular processes, including cell proliferation, apoptosis, and metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nur77 antagonist 1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates during the synthesis process .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency and quality. This often requires optimization of reaction conditions, purification processes, and stringent quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Nur77 antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Nur77 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Nur77 in various chemical reactions and pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and metabolism in various cell types.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly triple-negative breast cancer, due to its ability to induce cancer cell apoptosis
Wirkmechanismus
Nur77 antagonist 1 exerts its effects by selectively binding to the ligand-binding domain of Nur77, thereby inhibiting its activity. This inhibition disrupts the transcriptional regulation of target genes involved in cell proliferation and apoptosis. The molecular targets and pathways involved include the modulation of NF-κB signaling and the regulation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Nur77 antagonist 1 is unique in its high selectivity and potency as a Nur77 antagonist. Similar compounds include:
Cytosporone B: Another Nur77 antagonist with potential anticancer properties.
Cisplatin: A well-known chemotherapeutic agent that also interacts with Nur77.
TMPA: A compound that targets Nur77 and has shown promise in cancer treatment .
Eigenschaften
Molekularformel |
C25H32N8OS |
|---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
N-[3-(diethylamino)propyl]-5-[[4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H32N8OS/c1-5-33(6-2)13-7-11-27-23(34)21-15-17-14-18(8-9-19(17)31-21)30-24-28-12-10-20(32-24)22-16(3)29-25(26-4)35-22/h8-10,12,14-15,31H,5-7,11,13H2,1-4H3,(H,26,29)(H,27,34)(H,28,30,32) |
InChI-Schlüssel |
HBLFYECMSPRSTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNC(=O)C1=CC2=C(N1)C=CC(=C2)NC3=NC=CC(=N3)C4=C(N=C(S4)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


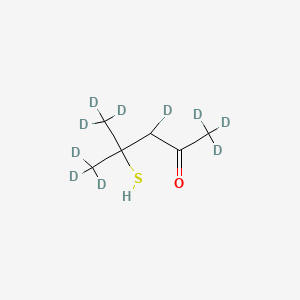

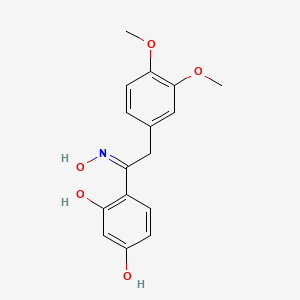

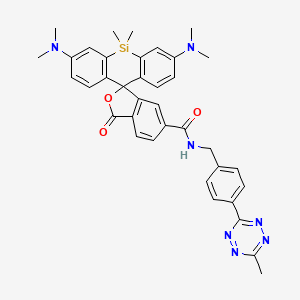

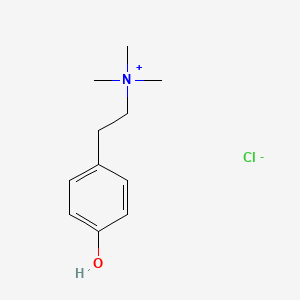
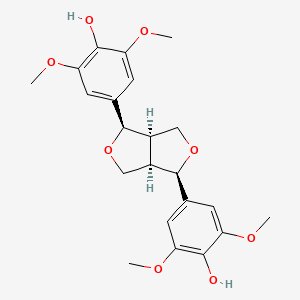
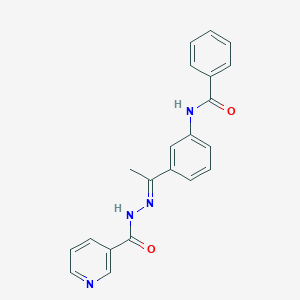


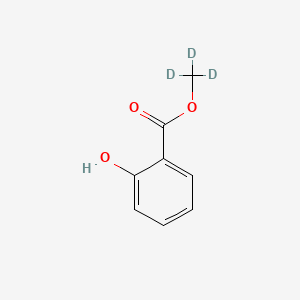
![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)
